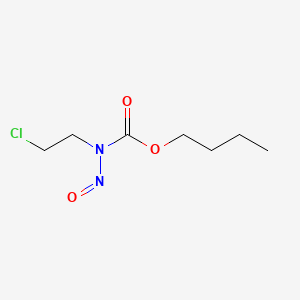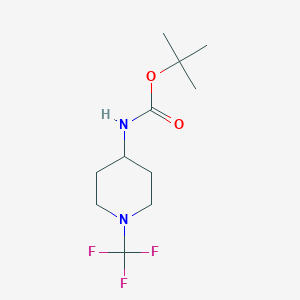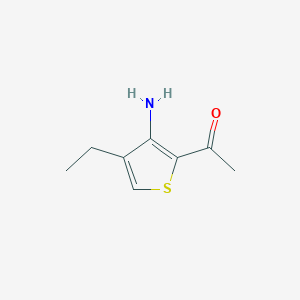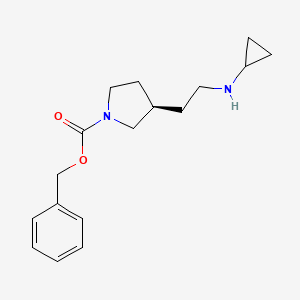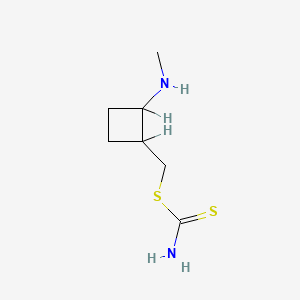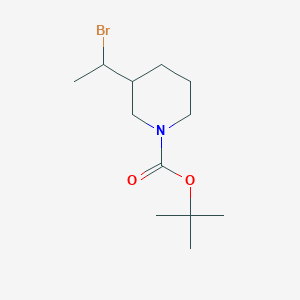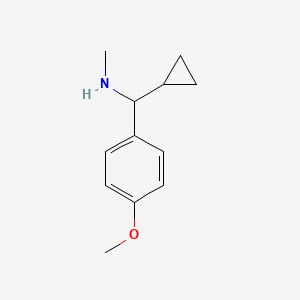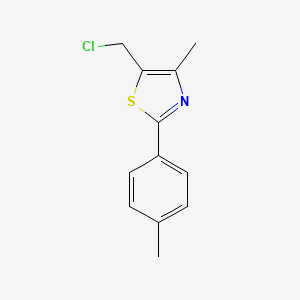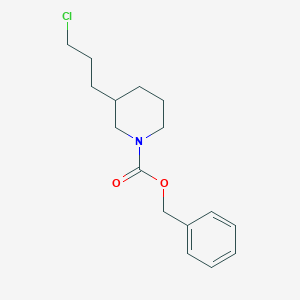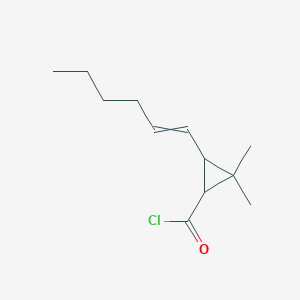
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with a carbonyl chloride group, a hexenyl side chain, and two methyl groups attached to the ring. It is a versatile intermediate used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The hexenyl side chain and the two methyl groups are introduced through subsequent reactions involving appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acyl chloride group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃), alcohols (ROH), or thiols (RSH) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, thioesters.
Scientific Research Applications
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the hexenyl side chain and methyl groups.
Cyclopropanecarbonyl bromide: Similar structure but with a bromide group instead of chloride.
Cyclohexanecarbonyl chloride: Contains a cyclohexane ring instead of cyclopropane.
Uniqueness
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is unique due to its specific combination of functional groups and side chains, which confer distinct reactivity and applications compared to other cycloalkane derivatives.
Properties
CAS No. |
84386-00-5 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
3-hex-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-4-5-6-7-8-9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
QNFLACUZTQKQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1C(C1(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




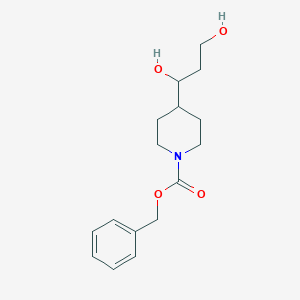

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
